Quingestrone

Descripción general

Descripción

Métodos De Preparación

Análisis De Reacciones Químicas

Quingestrone experimenta varias reacciones químicas, que incluyen:

Oxidación: This compound se puede oxidar para formar derivados hidroxilados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo ciclopentilo, lo que lleva a diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y reducidos de this compound .

Aplicaciones Científicas De Investigación

Pharmacokinetics

Quingestrone demonstrates improved pharmacokinetics over progesterone, including:

- Higher Lipophilicity : This characteristic enhances its absorption and bioavailability.

- Longer Half-Life : this compound has a prolonged duration of action.

- Bioavailability Variations : The compound's bioavailability is maximized when administered as a sesame seed oil solution compared to other formulations .

Clinical Applications

- Oral Contraception : this compound was included in contraceptive formulations in Italy but has since been discontinued.

- Miscarriage Prevention : Studies have evaluated its efficacy in preventing miscarriage; however, results indicated inadequate effectiveness at the dosages tested .

Study on Bioavailability

A study conducted by Bruni et al. (1970) assessed the bioavailability of this compound through different formulations. The results indicated that the oil solution formulation yielded the highest urinary excretion of metabolites, suggesting superior absorption compared to oil suspensions and micronized powders .

| Formulation Type | Urinary Excretion (mg) | Notes |

|---|---|---|

| Oil Solution | 6.43 | Highest bioavailability |

| Oil Suspension | 2.96 | Moderate bioavailability |

| Micronized Powder | 0.91 | Lowest bioavailability |

Efficacy in Threatened Miscarriage

A systematic review by Coomarasamy et al. (2019) indicated that progestogens, including this compound, may increase live birth rates in women with threatened miscarriage without increasing adverse maternal or neonatal events. The review highlighted the need for further research to establish definitive efficacy .

Mecanismo De Acción

Quingestrone ejerce sus efectos al unirse al receptor de progesterona, imitando la acción de la progesterona natural . Esta unión influye en el eje hipotalámico-hipofisario-adrenal, lo que lleva a la supresión adrenal a altas dosis . This compound tiene una débil actividad glucocorticoide y carece de efectos androgénicos .

Comparación Con Compuestos Similares

Quingestrone es similar a otros progestágenos como didrogesterona y caproato de hidroxiprogesterona . Es único en su estructura debido a la presencia del grupo éter enólico de ciclopentilo . A diferencia de otros progestágenos, this compound no produce efectos secundarios androgénicos o efectos teratógenos virilizantes en los fetos femeninos .

Compuestos similares

- Didrogesterona

- Caproato de hidroxiprogesterona

- Progesterona

Actividad Biológica

Quingestrone, also known as progesterone 3-cyclopentyl enol ether (PCPE), is a synthetic progestogen classified as a progestin. It has been primarily used in hormonal contraceptives and for managing certain gynecological conditions. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

Pharmacodynamics

This compound acts as an agonist of the progesterone receptor , similar to natural progesterone. Its biological activity includes:

- Progestogenic Activity : this compound exhibits weak progestogenic effects, with studies indicating it has only 1/80th the potency of subcutaneously administered progesterone when taken orally and 1/20th when administered intraperitoneally . This reduced potency limits its efficacy in maintaining pregnancy in animal models.

- Glucocorticoid Activity : The compound displays weak glucocorticoid properties, influencing the hypothalamic-pituitary-adrenal (HPA) axis. At high doses, it can lead to adrenal suppression, similar to other progestogens like medroxyprogesterone acetate .

- Absence of Androgenic Effects : this compound is characterized as a "pure" progestogen, meaning it does not exhibit androgenic side effects, making it safer for use in women .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key features:

- Bioavailability : this compound's bioavailability is significantly influenced by its formulation. Studies show that an oil solution in sesame oil enhances bioavailability compared to oil suspensions or micronized powders. For instance, urinary excretion of metabolites was highest with the oil solution (6.43 mg), followed by the oil suspension (2.96 mg), and lowest with the micronized powder (0.91 mg) .

- Metabolism : this compound is metabolized into pregnanediols and allopregnanediols, similar to progesterone, but without intermediate conversion into progesterone itself . Its lipophilic nature allows for prolonged action due to storage in adipose tissue and slower release into circulation.

- Half-Life and Duration : Compared to progesterone, this compound has a longer half-life and more stable blood levels, contributing to its pharmacological effectiveness .

Clinical Applications

Historically, this compound was utilized in combination with ethinylestradiol in contraceptive pills and studied for preventing miscarriages. However, clinical trials indicated insufficient efficacy at standard dosages (100 mg/day) for miscarriage prevention .

Case Studies

Several case studies highlight the application and outcomes associated with this compound:

- Miscarriage Prevention : A study involving multiple clinical practices assessed various progestogens for threatened miscarriage. While this compound was not prominently featured due to its limited use, comparisons with other progestogens indicated that higher doses were generally required for efficacy .

- Hormonal Contraception : In Italy, this compound was part of hormonal contraceptive formulations until it was withdrawn from the market due to concerns over efficacy and safety compared to newer agents .

Summary Table of Biological Activity

| Parameter | This compound | Comparative Agent (Progesterone) |

|---|---|---|

| Progestogenic Potency | 1/80 (oral), 1/20 (intraperitoneal) | Standard potency |

| Glucocorticoid Activity | Weak | Moderate |

| Bioavailability | Highest with oil solution | Variable based on formulation |

| Half-Life | Longer than progesterone | Standard |

| Androgenic Effects | None | None |

Propiedades

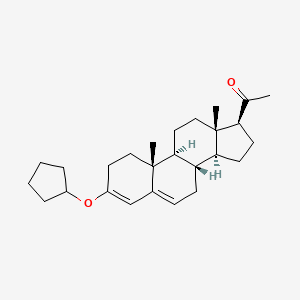

IUPAC Name |

1-[(8S,9S,10R,13S,14S,17S)-3-cyclopentyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-17(27)22-10-11-23-21-9-8-18-16-20(28-19-6-4-5-7-19)12-14-25(18,2)24(21)13-15-26(22,23)3/h8,16,19,21-24H,4-7,9-15H2,1-3H3/t21-,22+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVRSHOUEXATJE-FBQZJRKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217196 | |

| Record name | Quingestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-95-8 | |

| Record name | Quingestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quingestrone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quingestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINGESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612VZ9I5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.